2,4-Dimethoxy-5-mercaptobenzoic acid
Description
Historical Context and Evolution of Substituted Benzoic Acid Chemistry
The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century when it was first isolated from gum benzoin. The elucidation of its structure in the 19th century by chemists like Justus von Liebig and Friedrich Wöhler paved the way for a deeper understanding of aromatic chemistry. chembk.comchembk.com This foundational work spurred extensive research into substituted benzoic acids, where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups.
Early investigations into substituted benzoic acids were largely driven by the desire to understand the principles of electrophilic aromatic substitution and the directing effects of different substituents. The work of chemists in the late 19th and early 20th centuries established that functional groups could either activate or deactivate the benzene ring towards substitution and direct incoming groups to specific positions (ortho, meta, or para). This period saw the synthesis and characterization of a vast array of substituted benzoic acids, which in turn contributed to the development of synthetic organic chemistry and the production of dyes, antiseptics, and eventually, pharmaceuticals. The discovery of the therapeutic properties of compounds like salicylic (B10762653) acid (2-hydroxybenzoic acid) further underscored the importance of this class of molecules and fueled further exploration into how different substituents influence biological activity.
Significance of Mercapto and Dimethoxy Functional Groups in Aromatic Systems
The chemical character of 2,4-Dimethoxy-5-mercaptobenzoic acid is defined by its three key functional groups: a carboxylic acid, two methoxy (B1213986) groups, and a mercapto (thiol) group. Each of these imparts distinct electronic and steric properties to the aromatic ring.
The mercapto group (-SH) , the sulfur analog of the hydroxyl group (-OH), is a significant functional group in organic chemistry. chemicalbook.com When attached to an aromatic ring, the sulfur atom can influence the electronic properties of the ring through resonance and inductive effects. The mercapto group is also known for its ability to form strong bonds with metals and to participate in the formation of disulfide bonds upon oxidation. nih.gov In the context of a benzoic acid derivative, the mercapto group adds a nucleophilic and redox-active center to the molecule.
The dimethoxy groups (-OCH₃) are strong electron-donating groups. chemsrc.com The oxygen atoms possess lone pairs of electrons that can be delocalized into the benzene ring through resonance, thereby increasing the electron density of the ring, particularly at the ortho and para positions. chemicalbook.com This activation makes the aromatic ring more susceptible to electrophilic attack. The presence of two methoxy groups, as in this compound, significantly enhances this electron-donating effect. Furthermore, methoxy groups can participate in hydrogen bonding and influence the solubility and crystal packing of the molecule. ontosight.ai
Structural Isomerism and Positional Effects in Mercaptobenzoic and Dimethoxybenzoic Acids
Structural isomerism, particularly positional isomerism, plays a crucial role in determining the physical and chemical properties of substituted benzoic acids. The relative positions of the functional groups on the benzene ring can lead to substantial differences in properties such as melting point, acidity, and reactivity. This is evident when comparing the various isomers of mercaptobenzoic acid and dimethoxybenzoic acid.
For instance, the isomers of mercaptobenzoic acid (ortho, meta, and para) exhibit different physical properties due to variations in intramolecular and intermolecular interactions. The potential for intramolecular hydrogen bonding between the thiol and carboxylic acid groups in the ortho isomer (2-mercaptobenzoic acid) can influence its acidity and conformation compared to the meta and para isomers where such an interaction is not possible. acs.org
To illustrate these positional effects, the following tables present comparative data for isomers of mercaptobenzoic acid and dimethoxybenzoic acid.
Table 1: Physicochemical Properties of Mercaptobenzoic Acid Isomers
| Compound | Position of -SH | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Mercaptobenzoic acid | ortho | C₇H₆O₂S | 154.19 | 164-169 chembk.com |
| 3-Mercaptobenzoic acid | meta | C₇H₆O₂S | 154.19 | 144-147 chembk.com |
Table 2: Physicochemical Properties of Selected Dimethoxybenzoic Acid Isomers
| Compound | Position of -OCH₃ | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| 2,4-Dimethoxybenzoic acid | 2,4 | C₉H₁₀O₄ | 182.17 | 107-109 chembk.com |
| 2,5-Dimethoxybenzoic acid | 2,5 | C₉H₁₀O₄ | 182.17 | 76-78 sigmaaldrich.com |
| 3,4-Dimethoxybenzoic acid | 3,4 | C₉H₁₀O₄ | 182.17 | 180-183 chemimpex.com |
Rationale for Investigating this compound
The specific substitution pattern of this compound provides a compelling rationale for its scientific investigation. The molecule serves as an excellent model system for studying the interplay of multiple functional groups with differing electronic properties on a single aromatic scaffold.
The primary motivations for its study in a research context include:
Exploring Complex Substituent Effects: The presence of two strong electron-donating methoxy groups at the 2- and 4-positions, and a mercapto group at the 5-position, creates a unique electronic environment on the benzene ring. Research into this compound allows for the detailed study of how these groups collectively influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.
Probing Intramolecular Interactions: The specific arrangement of the substituents may allow for unique intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the oxygen of the 2-methoxy group, or between the mercapto hydrogen and a neighboring oxygen. Such interactions can significantly impact the molecule's conformation and chemical properties.
Potential as a Synthetic Building Block: Molecules with this combination of functional groups are valuable as intermediates in organic synthesis. The carboxylic acid can be converted into other functional groups, the electron-rich ring can undergo specific electrophilic substitution reactions, and the thiol group offers a handle for further chemical modification or for binding to surfaces and metal ions.
Foundation for Materials and Medicinal Chemistry: Substituted benzoic acids are common motifs in pharmacologically active compounds and functional materials. The combination of a hydrophilic carboxylic acid, lipophilic methoxy groups, and a metal-binding thiol group in a single molecule makes it an interesting candidate for the design of new materials with specific surface properties or as a scaffold for the development of novel therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C9H10O4S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2,4-dimethoxy-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O4S/c1-12-6-4-7(13-2)8(14)3-5(6)9(10)11/h3-4,14H,1-2H3,(H,10,11) |
InChI Key |
TVMQLKVUYYNICJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)S)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2,4 Dimethoxy 5 Mercaptobenzoic Acid
Retrosynthetic Analysis and Precursor Selection for 2,4-Dimethoxy-5-mercaptobenzoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-sulfur, carbon-carbon (of the carboxyl group), and carbon-oxygen bonds.
Several logical retrosynthetic pathways can be envisioned:
Pathway A: Late-stage Introduction of the Thiol Group. This approach disconnects the C-S bond first. The precursor would be 2,4-dimethoxybenzoic acid. This is a highly plausible route as it begins with a commercially available and highly functionalized precursor. The thiol group can be introduced via a sulfonation reaction followed by reduction.
Pathway B: Carboxylation of a Dimethoxy Thioanisole (B89551) Derivative. This pathway involves the disconnection of the C-COOH bond. The precursor would be a thioanisole derivative, which would require subsequent carboxylation. This could be challenging due to the directing group effects and potential for side reactions.
Pathway C: Building from a Simpler Aromatic Core. A more fundamental approach starts with a less substituted benzene (B151609) ring, such as 1,3-dimethoxybenzene (B93181). This would require the sequential and regioselective introduction of the carboxylic acid and the thiol group. The order of these introductions would be critical to the success of the synthesis.
Based on the commercial availability of starting materials and the relative predictability of the reactions, Pathway A, starting from 2,4-dimethoxybenzoic acid, and Pathway C, starting from 1,3-dimethoxybenzene, represent the most strategically sound approaches.
The feasibility of a synthetic route is heavily dependent on the accessibility of its starting materials. A survey of chemical suppliers indicates that several key precursors for the synthesis of this compound are commercially available.
| Starting Material | Availability | Notes |
| 2,4-Dimethoxybenzoic acid | Commercially available | A key precursor for a late-stage functionalization strategy. researchgate.netnih.govwikipedia.orgresearchgate.netlibretexts.orgsigmaaldrich.com |
| 1,3-Dimethoxybenzene | Commercially available | A versatile starting material for building the target molecule sequentially. orgsyn.orgorganic-chemistry.orgyoutube.comyoutube.comoup.comprepchem.com |
| 2,4-Dimethoxytoluene | Commercially available | Could be a precursor if the methyl group is oxidized to a carboxylic acid. organic-chemistry.orgbaranlab.orgwikipedia.orggoogle.commdpi.com |
| 2,4-Dimethoxybenzaldehyde (B23906) | Commercially available | An alternative to 2,4-dimethoxytoluene, requiring oxidation of the aldehyde to a carboxylic acid. google.comgoogle.comrsc.orgkhanacademy.orgsciencemadness.org |
The ready availability of these compounds makes the proposed synthetic strategies viable from a practical standpoint.
The synthesis of highly substituted benzene derivatives is often complicated by issues of regioselectivity. The methoxy (B1213986) groups at positions 2 and 4 are ortho-para directing and activating, while the carboxylic acid is a deactivating, meta-directing group. The thiol group is also ortho-para directing and activating. The interplay of these directing effects presents a significant challenge.
Specifically, in the case of 2,4-dimethoxybenzoic acid as a starting material, the two methoxy groups strongly activate the ring towards electrophilic aromatic substitution. The position of substitution will be directed by these groups to the positions ortho and para to them. The C5 position is ortho to the C4-methoxy group and meta to the C2-methoxy group. The C3 position is ortho to both methoxy groups, and the C6 position is para to the C2-methoxy group and ortho to the C1-carboxyl group (when considering the directing effect of the carboxylate). Therefore, achieving selective functionalization at the C5 position requires careful choice of reaction conditions to overcome the directing effects of the other positions.
Direct Functionalization of Aromatic Precursors
The following sections outline potential methods for the introduction of the necessary functional groups onto suitable aromatic precursors.
Should a synthetic strategy commence with a precursor lacking the carboxyl group, such as 1,3-dimethoxybenzene, several methods can be employed for its introduction.
Friedel-Crafts Acylation followed by Oxidation: 1,3-dimethoxybenzene can be acylated with an acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting acetophenone (B1666503) can then be oxidized to the corresponding carboxylic acid using a strong oxidizing agent such as potassium permanganate.
Vilsmeier-Haack Formylation followed by Oxidation: The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring. 1,3-dimethoxybenzene can be formylated using a mixture of phosphoryl chloride and dimethylformamide. The resulting 2,4-dimethoxybenzaldehyde can then be oxidized to 2,4-dimethoxybenzoic acid.
Direct Carboxylation: Recent advances in catalysis have shown that direct carboxylation of C-H bonds with carbon dioxide is possible. For instance, Pd(II)-catalyzed carboxylation of 1,3-dimethoxybenzene has been shown to yield 2,4-dimethoxybenzoic acid with high selectivity. nih.govresearchgate.net
If a dihydroxybenzoic acid derivative is chosen as a precursor, the methoxy groups can be installed via the Williamson ether synthesis. youtube.comyoutube.comwikipedia.orgkhanacademy.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding phenoxides. These phenoxides then act as nucleophiles and react with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to form the desired dimethoxy compound. The regioselectivity of methylation can be an issue if the hydroxyl groups are not equivalent, and protecting group strategies may be necessary.
The introduction of a thiol group onto an aromatic ring is typically achieved through a multi-step process, most commonly involving the sulfonation of the aromatic ring followed by reduction of the resulting sulfonic acid or its derivative.
Sulfonation: 2,4-dimethoxybenzoic acid can be sulfonated using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfuric acid (ClSO₃H). google.comwikipedia.orgchemguide.co.uk The two methoxy groups are strongly activating and ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing. The position of electrophilic attack will be a balance of these effects. The C5 position is ortho to the C4-methoxy group and meta to the C2-methoxy group, making it a plausible site for sulfonation. The C3 position is ortho to both methoxy groups, but may be sterically hindered. The C6 position is para to the C2-methoxy group. Careful control of reaction conditions would be necessary to favor substitution at the desired C5 position. Studies on the sulfonation of 1,3-dimethoxybenzene indicate that the 4-sulfonic acid is the initial product, which corresponds to the desired position relative to the methoxy groups. researchgate.netresearchgate.net
Reduction of the Sulfonyl Group: Once the 2,4-dimethoxy-5-sulfobenzoic acid is obtained, it can be converted to the corresponding thiophenol. A common method involves first converting the sulfonic acid to its sulfonyl chloride using thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride can then be reduced to the thiol using a variety of reducing agents, such as zinc dust in an acidic medium or with stronger reducing agents like lithium aluminum hydride. orgsyn.orggoogle.comgoogle.com Another approach is the direct reduction of the sulfonic acid using reagents like triphenylphosphine (B44618) in the presence of iodine. oup.com
An alternative to electrophilic substitution is directed ortho-metalation (DoM) . wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgbaranlab.orgunblog.frrsc.org The carboxylic acid and methoxy groups can act as directing metalation groups. By treating 2,4-dimethoxybenzoic acid with a strong base like n-butyllithium, it may be possible to selectively deprotonate the C5 position. The resulting aryllithium species can then be quenched with an electrophilic sulfur source, such as elemental sulfur followed by reduction, or with a disulfide, to introduce the thiol group. The regioselectivity of DoM can be highly dependent on the specific base and reaction conditions used.
Regioselective Introduction of the Thiol Group
Diazotization and Thiolation Strategies (e.g., Sandmeyer-type reactions)
A prominent strategy for introducing a thiol group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.org This process begins with the conversion of the aromatic amine to a diazonium salt. organic-chemistry.org The reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.orgmasterorganicchemistry.com
The resulting diazonium salt is a versatile intermediate because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com For the synthesis of this compound, the logical precursor would be 2-amino-4,5-dimethoxybenzoic acid. chemicalbook.com The diazonium salt of this precursor can then be treated with a sulfur-containing nucleophile to introduce the mercapto group. While classic Sandmeyer reactions often use copper(I) salts to introduce halides or cyanide, related reactions can incorporate thiols. wikipedia.orgorganic-chemistry.org For instance, reacting the diazonium salt with a solution of sodium hydrogen sulfide (B99878) or with xanthate esters followed by hydrolysis can yield the desired aryl thiol.
Table 1: General Conditions for Diazotization-Thiolation
| Step | Reagents | Typical Conditions | Purpose |
| Diazotization | Sodium nitrite (NaNO₂), Strong Acid (e.g., HCl, H₂SO₄) | 0-5 °C | Converts primary aromatic amine to a diazonium salt. google.comgoogle.com |
| Thiolation | Sulfur Nucleophile (e.g., KSH, NaSH, Xanthate) | Varies; may require a copper catalyst | Displaces the diazonium group with a thiol or protected thiol group. organic-chemistry.org |
This method is advantageous as it allows for regioselective introduction of the thiol group based on the position of the amine in the starting material.
Modification of Existing Benzoic Acid Scaffolds
Building upon commercially available or readily synthesized benzoic acid derivatives is a common and efficient approach. This involves either adding a mercapto group to a dimethoxybenzoic acid precursor or introducing methoxy groups to a mercaptobenzoic acid starting material.
Synthesis from Related Dimethoxybenzoic Acid Precursors
Starting with 2,4-dimethoxybenzoic acid, the primary challenge is the regioselective introduction of the mercapto group at the 5-position. nih.govresearchgate.net This can be achieved through a sequence of electrophilic aromatic substitution reactions. A common route involves:
Nitration: The 2,4-dimethoxybenzoic acid ring is activated towards electrophilic substitution. Nitration would likely occur at the 5-position due to the ortho, para-directing effects of the two methoxy groups.
Reduction: The resulting nitro group at the 5-position is then reduced to a primary amine (e.g., using a metal catalyst like palladium on carbon with hydrogen gas). chemicalbook.com This yields 5-amino-2,4-dimethoxybenzoic acid.
Diazotization and Thiolation: As described in section 2.2.3.1, the amino group can be converted to a diazonium salt and subsequently replaced with a thiol group.
This multi-step process allows for precise control over the placement of the functional groups on the benzoic acid scaffold.
Synthesis from Related Mercaptobenzoic Acid Precursors
An alternative, though potentially more challenging, strategy involves starting with a mercaptobenzoic acid and subsequently introducing the two methoxy groups. For example, one could start with 4-mercaptobenzoic acid or 3-mercaptobenzoic acid. clockss.org The introduction of methoxy groups typically requires hydroxylation of the ring followed by methylation.
For instance, starting with 4-mercaptobenzoic acid, one would need to introduce two hydroxyl groups at the 2- and 5-positions, which is not a straightforward transformation. A more plausible, albeit lengthy, route might start from a precursor like 4-amino-3-hydroxybenzoic acid, where the amino group is later converted to the thiol. The hydroxyl groups present could then be methylated using a reagent like dimethyl sulfate. The complexity and potential for side reactions often make this approach less favorable than those starting from dimethoxy precursors.
Optimization of Reaction Conditions and Isolation Techniques
The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters and the development of effective purification methods.
Catalyst Screening and Reaction Kinetics
Reduction of the Nitro Group: If proceeding via a nitrated intermediate, the choice of catalyst for the reduction of the nitro group to an amine can significantly impact yield and purity. While palladium on carbon (Pd/C) is common, other catalysts such as platinum oxide or Raney nickel could be screened for improved performance. researchgate.net
Sandmeyer-type Reactions: While many Sandmeyer reactions rely on stoichiometric copper(I) salts, catalytic versions have been developed. google.com Screening different copper catalysts or other transition metals could improve the efficiency of converting the diazonium salt to the final thiol product. researchgate.net
Reaction Kinetics: Understanding the kinetics of key reactions allows for the optimization of parameters like temperature, reaction time, and reagent concentration. For instance, in the diazotization step, maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt. masterorganicchemistry.com Monitoring the reaction progress using techniques like HPLC can help determine the optimal reaction time to maximize product formation while minimizing byproduct generation. researchgate.net
Table 2: Parameters for Optimization in Catalytic Reactions
| Reaction Type | Key Parameters to Optimize | Potential Catalysts | Analytical Monitoring |
| Nitro Reduction | Temperature, Pressure (H₂), Catalyst Loading, Solvent | Pd/C, PtO₂, Raney Ni, SnCl₂ | TLC, HPLC, GC-MS |
| Sandmeyer-type | Catalyst Type, Ligands, Temperature, Solvent | CuCl, CuBr, Other Transition Metals | HPLC, UV-Vis |
| Nucleophilic Substitution | Temperature, Solvent, Base, Catalyst (if any) | Phase-Transfer Catalysts | HPLC, NMR |
By systematically screening catalysts and studying the reaction kinetics, synthetic routes can be refined to be more efficient, cost-effective, and scalable.
Solvent Effects and Temperature Control
The success of the proposed synthesis hinges on the precise control of reaction parameters, with solvent choice and temperature being paramount in influencing reaction rate, yield, and selectivity.
Step 1: Sulfonation of 2,4-Dimethoxybenzoic Acid
The introduction of a sulfonic acid group onto the 2,4-dimethoxybenzoic acid ring is an electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho-, para-directing groups. The 5-position is sterically accessible and electronically activated by both the 2-methoxy (para) and 4-methoxy (ortho) groups, making it the most probable site for sulfonation.
Solvent Effects: The choice of solvent can influence the reactivity of the sulfonating agent. Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (H₂SO₄·SO₃), and chlorosulfonic acid (ClSO₃H). When using chlorosulfonic acid, an inert solvent such as chloroform (B151607) or dichloromethane (B109758) can be employed to moderate the reaction. researchgate.net For highly activated substrates, a less reactive sulfonating agent or milder conditions might be necessary to prevent side reactions. The use of ionic liquids as solvents has been explored in aromatic sulfonation, offering advantages such as lack of by-product formation and reusability of the solvent. google.com
Temperature Control: Temperature is a critical factor in controlling the regioselectivity and preventing unwanted side reactions like polysulfonation or degradation of the starting material. Sulfonation reactions are typically exothermic, necessitating careful temperature management. For activated aromatic compounds, the reaction is often initiated at low temperatures (e.g., 0–10 °C) and then allowed to proceed at a controlled, moderately elevated temperature (e.g., 135-150 °C) to ensure completion. google.com Precise temperature control is crucial to favor the formation of the desired 5-sulfonated isomer.
Step 2: Conversion to 2,4-dimethoxy-5-(chlorosulfonyl)benzoic acid
The sulfonic acid intermediate is converted to the more reactive sulfonyl chloride.
Solvent and Reagent Effects: This transformation is commonly achieved using thionyl chloride (SOCl₂) or chlorosulfonic acid. researchgate.netgoogle.com The reaction with thionyl chloride can be catalyzed by dimethylformamide (DMF). The choice of solvent is often dictated by the solubility of the sulfonic acid and the boiling point required for the reaction. Dichloromethane is a common solvent for such reactions. researchgate.net
Temperature Control: The reaction is typically performed under reflux or at a moderately elevated temperature to drive the reaction to completion. For instance, when using thionyl chloride, the reaction may be heated to 70-80°C. google.com Careful control of the temperature is necessary to avoid decomposition of the product.
Step 3: Reduction of 2,4-dimethoxy-5-(chlorosulfonyl)benzoic acid
The final step is the reduction of the sulfonyl chloride to the thiol. Several reducing agents can be employed for this transformation.
Solvent and Reductant Effects: The choice of solvent depends on the reducing agent.
Zinc and Acid: A classic method involves the use of zinc powder in an acidic medium (e.g., sulfuric acid or acetic acid). google.com This heterogeneous reaction requires a solvent that can facilitate contact between the reactants.
Triphenylphosphine: An efficient reduction can be achieved with triphenylphosphine in a solvent like toluene (B28343). This method is known to be compatible with other functional groups such as carboxylic acids. taylorfrancis.comorganic-chemistry.orgresearchgate.net
Catalytic Hydrogenation: A cleaner method involves catalytic hydrogenation using a palladium catalyst (e.g., Pd on carbon) under a hydrogen atmosphere. google.comtaylorfrancis.comgoogle.com Protic or aprotic solvents can be used, and the presence of a mild base is often required to neutralize the HCl formed during the reaction. taylorfrancis.comgoogle.com
Temperature Control: The optimal temperature varies with the chosen method.
Zinc/Acid: This reaction may require heating to proceed at a reasonable rate.
Triphenylphosphine: The reaction in toluene is typically complete within a short time at reflux temperature.
Catalytic Hydrogenation: Hydrogenation is often conducted at temperatures ranging from room temperature to around 110°C, with pressures from 700 to 7000 kPa. google.comgoogle.comtamu.edu The temperature can be staged, starting lower and then increasing, to control the reaction rate and selectivity. google.comgoogle.com
The following table summarizes the typical solvent and temperature conditions for the key steps in the proposed synthesis.
| Reaction Step | Reagent(s) | Typical Solvent(s) | Typical Temperature Range |
| Sulfonation | Chlorosulfonic acid | Dichloromethane, Chloroform | 0–150 °C |
| Conversion to Sulfonyl Chloride | Thionyl chloride | Dichloromethane, DMF (cat.) | 70–80 °C |
| Reduction to Thiol | Zinc/Acid | Acetic acid, Sulfuric acid | Elevated temperatures |
| Triphenylphosphine | Toluene | Reflux | |
| Catalytic Hydrogenation (Pd/C) | Various protic/aprotic solvents | 20–110 °C |
Purification Strategies for Enhanced Yield and Purity
Purification of 2,4-dimethoxy-5-sulfobenzoic acid: Aromatic sulfonic acids are often crystalline solids with high water solubility, which can make purification challenging. A common impurity is sulfuric acid, which can be removed by recrystallization from concentrated aqueous solutions. researchgate.net The product can be precipitated from the reaction mixture by careful addition to ice water. google.com Subsequent washing and recrystallization from water can further purify the intermediate.
Purification of 2,4-dimethoxy-5-(chlorosulfonyl)benzoic acid: The sulfonyl chloride intermediate is typically a solid. After the reaction, the mixture is often quenched by pouring it onto ice, which causes the product to precipitate. google.com The solid can then be collected by filtration, washed with cold water to remove any remaining acid, and dried. Recrystallization from a suitable organic solvent can be performed if further purification is needed.
Purification of this compound: The final product contains both a carboxylic acid and a thiol group, which dictates the purification strategy.
Crystallization/Recrystallization: This is a primary method for purifying solid organic compounds. Benzoic acid and its derivatives are often purified by recrystallization from hot water, leveraging their higher solubility at elevated temperatures. youtube.comslideshare.netma.edugoogle.com This method is likely applicable to the final product. The process involves dissolving the crude product in a minimum amount of hot solvent, filtering to remove insoluble impurities, and then allowing the solution to cool slowly to form pure crystals.
Acid-Base Extraction: The carboxylic acid group allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.
Preventing Disulfide Formation: A significant challenge in purifying thiols is their susceptibility to oxidation, which leads to the formation of disulfide impurities. To mitigate this, purification should be carried out under an inert atmosphere (e.g., nitrogen or argon). researchgate.net Working at a low pH (3-4) can also help prevent disulfide formation by keeping the thiol protonated and less susceptible to oxidation. researchgate.net The use of degassed solvents is also recommended.
The following table outlines potential purification strategies for each stage of the synthesis.
| Compound | Purification Method | Key Considerations |
| 2,4-dimethoxy-5-sulfobenzoic acid | Precipitation and Recrystallization | Removal of excess sulfuric acid; use of aqueous solutions. |
| 2,4-dimethoxy-5-(chlorosulfonyl)benzoic acid | Precipitation and Recrystallization | Quenching on ice; washing with cold water. |
| This compound | Recrystallization, Acid-Base Extraction | Preventing oxidation to disulfide; use of inert atmosphere and low pH. |
Sustainable Chemistry Principles in the Synthesis of this compound
Integrating green chemistry principles into the synthesis of this compound can reduce its environmental impact, improve safety, and enhance efficiency.
Use of Less Hazardous Chemicals:
Sulfonation: Chlorosulfonic acid is highly corrosive and reacts violently with water. pageplace.de Greener alternatives for sulfonation include using solid acid catalysts like silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄) with sodium bisulfite, which are reusable and handleable. ajgreenchem.com Another approach is the use of ionic liquids, which can serve as both catalyst and solvent and are often recyclable. organic-chemistry.org
Reduction: Traditional reduction methods using zinc powder generate metallic waste that requires proper disposal. google.com Catalytic hydrogenation, on the other hand, is a much greener alternative. It uses hydrogen as the reductant, and the primary by-product is water or HCl (which can be neutralized), and the palladium catalyst can often be recovered and reused. google.comtaylorfrancis.comgoogle.com
Catalysis: The use of catalysts is a cornerstone of green chemistry. In the proposed synthesis, the use of a palladium catalyst for the hydrogenation step is a prime example. google.comtaylorfrancis.comgoogle.com Furthermore, exploring catalytic methods for the sulfonation step, such as the use of reusable solid acid catalysts, would be a significant improvement over stoichiometric reagents like chlorosulfonic acid. ajgreenchem.com
Design for Energy Efficiency: Performing reactions at ambient temperature and pressure is ideal. The catalytic hydrogenation step can often be performed under milder conditions than stoichiometric reductions. google.comgoogle.com Optimizing reaction times and temperatures for all steps can lead to significant energy savings.
Safer Solvents and Auxiliaries: The proposed synthesis may use solvents like dichloromethane, which is a suspected carcinogen. Whenever possible, these should be replaced with greener alternatives. Solvent selection guides can aid in choosing solvents with better environmental, health, and safety profiles. researchgate.net Water is an excellent green solvent, and its use in the purification steps (recrystallization) is a positive feature. youtube.comslideshare.netma.edugoogle.com
By considering these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethoxy 5 Mercaptobenzoic Acid
Reactivity at the Thiol (–SH) Group
The thiol group (–SH) is a versatile functional group that dictates a significant portion of the chemical reactivity of 2,4-Dimethoxy-5-mercaptobenzoic acid. Its reactivity is characterized by oxidation, alkylation, arylation, coordination with metals, and acid-base behavior.
Oxidation Reactions to Disulfides and Sulfonic Acids
The sulfur atom in the thiol group of this compound exists in its most reduced state and is, therefore, susceptible to oxidation. The oxidation products can range from disulfides to sulfonic acids, depending on the nature and strength of the oxidizing agent employed.
Disulfide Formation:
Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂) in stoichiometric amounts, can facilitate the coupling of two thiol molecules to form a disulfide. This reaction proceeds via a radical mechanism or through the formation of a sulfenyl iodide intermediate. The resulting disulfide, bis(2-carboxy-4,5-dimethoxyphenyl) disulfide, is a key structure in various chemical and biological contexts.
Reaction Scheme: 2 R–SH + I₂ → R–S–S–R + 2 HI where R = 2-carboxy-4,5-dimethoxyphenyl
Sulfonic Acid Formation:
Stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate (KMnO₄), or nitric acid (HNO₃), can oxidize the thiol group more extensively to form the corresponding sulfonic acid, 2,4-dimethoxy-5-sulfobenzoic acid. This oxidation proceeds through intermediate oxidation states, including sulfenic (R-SOH) and sulfinic (R-SO₂H) acids, which are typically transient and readily oxidized further.
Reaction Scheme: R–SH + 3 H₂O₂ → R–SO₃H + 3 H₂O where R = 2-carboxy-4,5-dimethoxyphenyl
Table 1: Representative Oxidation Reactions of Aryl Thiols
| Starting Thiol | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Thiophenol | Iodine (I₂) | Diphenyl disulfide | General Knowledge |
| 4-Mercaptobenzoic acid | Hydrogen Peroxide (H₂O₂) | 4,4'-Disulfanediyldibenzoic acid | General Knowledge |
Thioether Formation via Alkylation and Arylation Reactions
The thiol group can act as a nucleophile, readily participating in alkylation and arylation reactions to form thioethers. These reactions typically involve the deprotonation of the thiol to the more nucleophilic thiolate anion.
Alkylation:
In the presence of a base, such as a hydroxide or an alkoxide, the thiol group of this compound is deprotonated to form a thiolate. This thiolate anion can then react with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents via an Sₙ2 mechanism to yield the corresponding thioether.
Reaction Scheme: R–SH + NaOH → R–S⁻Na⁺ + H₂O R–S⁻Na⁺ + CH₃I → R–S–CH₃ + NaI where R = 2-carboxy-4,5-dimethoxyphenyl
Arylation:
Arylation of the thiol group can be achieved through nucleophilic aromatic substitution (SₙAr) reactions with activated aryl halides (e.g., those with electron-withdrawing groups) or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. These methods allow for the formation of a carbon-sulfur bond between the thiol and an aromatic ring.
Table 2: Examples of Thioether Formation from Aryl Thiols
| Aryl Thiol | Reagent | Reaction Type | Product |
|---|---|---|---|
| Thiophenol | Methyl iodide / NaOH | Alkylation (Sₙ2) | Thioanisole (B89551) |
| 4-Mercaptobenzoic acid | Benzyl (B1604629) bromide / K₂CO₃ | Alkylation (Sₙ2) | 4-(Benzylthio)benzoic acid |
Coordination Chemistry with Metal Centers (e.g., thiol-metal bond formation)
The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for soft metal ions. This compound can coordinate to a variety of metal centers through the formation of a thiol-metal bond. This coordination can occur with the protonated thiol or, more commonly, after deprotonation to the thiolate.
The presence of the carboxylic acid group and the methoxy (B1213986) groups can also influence the coordination behavior, potentially leading to chelation where the molecule binds to the metal center through multiple atoms (e.g., sulfur and one of the carboxylate oxygens). The specific coordination mode will depend on the metal ion, the reaction conditions, and the stoichiometry.
Table 3: Examples of Metal Complexes with Thiol-Containing Ligands
| Ligand | Metal Ion | Complex Structure |
|---|---|---|
| 2-Mercaptobenzoic acid | Zinc(II) | Forms polymeric structures with bridging thiolate and carboxylate groups. |
| 4-Mercaptobenzoic acid | Gold(I) | Can form linear complexes or self-assembled monolayers on gold surfaces. |
Protonation/Deprotonation Equilibria and Thiolate Formation
The thiol group of this compound is weakly acidic and can be deprotonated by a base to form a thiolate anion. The acidity of the thiol proton is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy groups may slightly decrease the acidity of the thiol compared to unsubstituted thiophenol.
The equilibrium between the protonated thiol and the deprotonated thiolate is crucial for many of its reactions, particularly its nucleophilicity in alkylation and arylation reactions and its ability to coordinate to metal ions.
The carboxylic acid group is significantly more acidic than the thiol group. Therefore, in a basic solution, the carboxylic acid will be deprotonated first to form the carboxylate, followed by the deprotonation of the thiol at a higher pH.
Table 4: Approximate pKa Values of Relevant Functional Groups
| Functional Group | Compound | Approximate pKa |
|---|---|---|
| Carboxylic Acid | Benzoic Acid | 4.2 |
| Thiol | Thiophenol | 6.6 |
| Carboxylic Acid | 2,4-Dimethoxybenzoic acid | ~4.0 (Estimated) |
Reactivity at the Carboxylic Acid (–COOH) Group
The carboxylic acid group is another key reactive site in this compound, primarily undergoing reactions typical of this functional group, such as esterification.
Esterification Reactions
This compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.
The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.
Reaction Scheme: R–COOH + R'–OH ⇌ R–COOR' + H₂O where R = 2,4-dimethoxy-5-mercaptophenyl and R' = an alkyl or aryl group
Table 5: Representative Fischer Esterification Reactions
| Carboxylic Acid | Alcohol | Catalyst | Ester Product |
|---|---|---|---|
| Benzoic Acid | Methanol (B129727) | H₂SO₄ | Methyl benzoate |
| Acetic Acid | Ethanol (B145695) | HCl | Ethyl acetate |
Amidation Reactions
The presence of a carboxylic acid functional group on this compound allows it to undergo amidation reactions to form corresponding carboxamides. This transformation is a fundamental process in organic synthesis, typically involving the reaction of the carboxylic acid with a primary or secondary amine. researchgate.netresearchgate.net However, the direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures, often leading to salt formation rather than amide bond formation.
To facilitate amidation under milder conditions, the carboxylic acid group must first be activated. researchgate.netlookchemmall.com This is achieved by converting the hydroxyl group of the carboxyl function into a better leaving group, thereby creating a more reactive acylating agent that is susceptible to nucleophilic attack by an amine. researchgate.net Common methods for activation include the use of coupling agents such as carbodiimides (e.g., DCC, EDC) or the conversion of the carboxylic acid into a more reactive derivative like an acyl chloride or an acid anhydride (B1165640). researchgate.netlookchemmall.com
The general mechanism for amidation using a coupling agent proceeds via the formation of a reactive intermediate. This intermediate then reacts with the amine to furnish the amide product. lookchemmall.com
General Steps for Amidation:
Activation: The carboxylic acid reacts with a coupling agent to form a highly reactive acylating intermediate.
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Product Formation: The intermediate collapses, eliminating the leaving group (derived from the coupling agent) and forming the stable amide bond.
For this compound, the reaction would proceed with an amine (R-NH₂) in the presence of an activator to yield the corresponding N-substituted 2,4-dimethoxy-5-mercaptobenzamide. It is important to consider potential side reactions, such as the reaction of the activator with the nucleophilic mercapto (-SH) group, which may necessitate the use of a protecting group for the thiol function depending on the specific reaction conditions employed.
Decarboxylation Pathways
The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, is a significant reaction pathway. For electron-rich aromatic acids like this compound, this transformation is notably accelerated in acidic solutions. researchgate.net Studies on the closely related analogue, 2,4-dimethoxybenzoic acid, provide significant insight into the mechanistic pathway. researchgate.net
The reaction proceeds via a mechanism involving protonation of the aromatic ring, which is the rate-determining step. researchgate.net The electron-donating methoxy groups at the ortho- and para-positions play a crucial role in stabilizing the positive charge of the intermediate through resonance. researchgate.net
Mechanism of Acid-Catalyzed Decarboxylation:
The reaction is initiated by the protonation of the aromatic ring, specifically at the carbon atom bearing the carboxyl group (the ipso-carbon).
The two methoxy groups at positions 2 and 4 are powerful activating groups that donate electron density to the aromatic ring, stabilizing the resulting cationic intermediate (a sigma complex). researchgate.net
This stabilization facilitates the cleavage of the carbon-carbon bond between the ring and the carboxyl group.
The departure of the carboxyl group as CO₂ leads to the formation of the corresponding aromatic product, in this case, a dimethoxythiophenol.
The rate of this reaction is highly dependent on the acidity of the medium. researchgate.net The addition of the mercapto group at position 5, another electron-donating group, is expected to further stabilize the cationic intermediate, potentially influencing the reaction rate.
Solvent kinetic isotope effect (SKIE) studies performed on 2,4-dimethoxybenzoic acid in sulfuric acid (H₂SO₄) versus deuterated sulfuric acid (D₂SO₄) show that the rate of decarboxylation is slower in the deuterated acid. researchgate.net This indicates that a proton transfer step is involved in or before the rate-determining step of the reaction. researchgate.net
| Acid Concentration (M) | log kobs in H₂SO₄ | log kobs in D₂SO₄ |
|---|---|---|
| 2.0 | -4.8 | -5.1 |
| 4.0 | -4.2 | -4.5 |
| 6.0 | -3.8 | -4.0 |
| 8.0 | -3.6 | -3.7 |
Reactivity of the Dimethoxy-substituted Aromatic Core
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the nature of the substituents attached to it. libretexts.org The molecule has three substituents to consider: two methoxy (-OCH₃) groups, one mercapto (-SH) group, and one carboxylic acid (-COOH) group.
The positions on the ring available for substitution are C-3 and C-6. The directing influence of the existing substituents determines the regioselectivity of the reaction.
Methoxy groups (-OCH₃): These are strongly activating, ortho-, para-directing groups. libretexts.orglumenlearning.commsu.edu The -OCH₃ at C-2 directs towards C-3 (ortho) and C-6 (para, relative to the C-1 position). The -OCH₃ at C-4 directs towards C-3 (ortho) and C-5 (ortho).
Mercapto group (-SH): This is also an activating, ortho-, para-directing group. libretexts.org The -SH at C-5 directs towards C-4 (ortho, already substituted) and C-6 (ortho).
Carboxylic acid group (-COOH): This is a deactivating, meta-directing group. libretexts.org The -COOH at C-1 directs towards C-3 (meta) and C-5 (meta, already substituted).
Considering the combined effects, all three activating groups (-OCH₃ at C-2, -OCH₃ at C-4, and -SH at C-5) strongly direct incoming electrophiles to position C-3 and/or C-6. The deactivating -COOH group also weakly directs towards C-3. The powerful activating and directing effects of the methoxy and mercapto groups will dominate the reaction's outcome. The substitution pattern will be a result of the synergistic directing effects of these groups, making positions C-3 and C-6 the most nucleophilic and therefore the most likely sites for electrophilic attack. The precise ratio of substitution at C-3 versus C-6 would depend on the specific electrophile and reaction conditions, considering steric hindrance from adjacent groups.
Influence of Methoxy and Mercapto Groups on Aromatic Reactivity
Both methoxy and mercapto groups exert their influence through two main electronic effects:
Inductive Effect: Oxygen and sulfur are more electronegative than carbon, so they withdraw electron density from the ring through the sigma bond (an electron-withdrawing inductive effect, -I). libretexts.orglumenlearning.com
Resonance Effect: Both oxygen and sulfur have lone pairs of electrons that can be delocalized into the aromatic pi-system (an electron-donating resonance effect, +R or +M). libretexts.orglumenlearning.comminia.edu.eg
For both -OCH₃ and -SH, the resonance effect is dominant and far outweighs the inductive effect. libretexts.orglumenlearning.com This net electron donation strongly activates the ring towards EAS. A methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand compared to benzene. libretexts.orglumenlearning.commsu.edulibretexts.org The presence of two methoxy groups and a mercapto group makes the aromatic ring exceptionally electron-rich. In contrast, the carboxylic acid group is strongly deactivating because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.org However, the combined activating power of the three other substituents overcomes the deactivating effect of the carboxyl group, rendering the molecule highly reactive towards electrophiles at the directed positions.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly Activating | Ortho, Para |
| -SH (Mercapto) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |
| -COOH (Carboxylic Acid) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |
Kinetic and Thermodynamic Aspects of Key Transformations
The rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound are dictated by the stability of reactants, intermediates, and products. The electron-rich nature of the aromatic ring has profound implications for the activation energies of its key transformations.
For electrophilic aromatic substitution, the rate-determining step is typically the formation of the high-energy carbocation intermediate (the sigma complex). minia.edu.egmasterorganicchemistry.com Any factor that stabilizes this intermediate will also stabilize the transition state leading to it, thereby lowering the activation energy and increasing the reaction rate. libretexts.org The methoxy and mercapto groups on this compound are exceptionally effective at stabilizing the positive charge of the sigma complex through resonance. This strong stabilization leads to a significantly lower activation energy and a much faster reaction rate for EAS compared to benzene. libretexts.org
In the case of acid-catalyzed decarboxylation, the kinetic data from the analogous 2,4-dimethoxybenzoic acid shows a clear dependence on acid concentration, consistent with a mechanism where the formation of a protonated species is crucial. researchgate.net The reaction is thermodynamically favored, particularly at higher temperatures, due to the formation of the highly stable carbon dioxide molecule, which represents a significant entropic driving force. rwth-aachen.de The decarboxylation of aromatic acids is generally an exergonic reaction. rwth-aachen.de The stability of the resulting 1,3-dimethoxybenzene (B93181) product in the analogue study contributes to the favorable thermodynamics. researchgate.net The addition of the mercapto group in this compound would further stabilize the intermediate, likely leading to favorable kinetics for decarboxylation.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms, transition states, and energetics of chemical transformations at a molecular level. nih.govresearchgate.net For a molecule like this compound, computational modeling can provide deep insights that complement experimental findings.
Applications of Computational Modeling:
Mechanism Elucidation: DFT calculations can map the potential energy surface for reactions like decarboxylation or electrophilic aromatic substitution. researchgate.net This allows for the identification of intermediates and transition states, confirming the stepwise nature of the reactions and providing detailed geometric and electronic structures for these transient species.
Activation Energy Calculation: The energy difference between the reactants and the transition state—the activation barrier—can be calculated. nih.govresearchgate.net This allows for a quantitative prediction of reaction rates and a comparison of the feasibility of different reaction pathways. For instance, one could model the EAS at position C-3 versus C-6 to predict the regiochemical outcome.
Regioselectivity Prediction: The relative energies of the different possible sigma complexes in an EAS reaction can be calculated. The pathway proceeding through the most stable intermediate is predicted to be the major one, thus explaining the observed regioselectivity. libretexts.org Furthermore, analysis of the electron density distribution in the reactant molecule can identify the most nucleophilic sites, predicting where an electrophile is most likely to attack. researchgate.net
For this compound, DFT studies could precisely model the stabilizing effect of the methoxy and mercapto groups on the cationic intermediates in both EAS and decarboxylation, providing quantitative support for the qualitative arguments based on electronic effects.
Synthesis and Characterization of Derivatives and Analogues of 2,4 Dimethoxy 5 Mercaptobenzoic Acid
Ester Derivatives of 2,4-Dimethoxy-5-mercaptobenzoic acid
The carboxylic acid group of this compound is a prime site for modification, with esterification being a fundamental transformation. Ester derivatives are commonly synthesized to modify the polarity, solubility, and reactivity of the parent acid.
Synthesis: The most common method for preparing esters from carboxylic acids is Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. sphinxsai.com The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it forms drives the reaction toward the ester product.
A general reaction scheme is as follows: this compound + R-OH ⇌ (H⁺ catalyst) → this compound ester + H₂O
For example, reaction with methanol (B129727) under these conditions would yield the methyl ester, while reaction with ethanol (B145695) would produce the ethyl ester. The synthesis of more complex esters, such as those derived from chlorohydrins, has also been reported for related mercaptobenzoic acids. ppor.az
Characterization: The successful formation of ester derivatives can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy: A key indicator of ester formation is the appearance of a strong C=O stretching vibration band typically in the region of 1730-1750 cm⁻¹, which is a shift from the broader carboxylic acid C=O stretch. The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will also disappear.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, new signals corresponding to the protons of the alcohol moiety will appear. For instance, a methyl ester would show a characteristic singlet at approximately 3.7-3.9 ppm.
Table 1: Potential Ester Derivatives and Expected Spectroscopic Data
| Derivative Name | Alcohol (R-OH) | Expected ¹H NMR Signal (Ester Group) | Expected IR (C=O) Stretch (cm⁻¹) |
| Methyl 2,4-dimethoxy-5-mercaptobenzoate | Methanol | Singlet, ~3.8 ppm (3H, -OCH₃) | ~1735 |
| Ethyl 2,4-dimethoxy-5-mercaptobenzoate | Ethanol | Quartet, ~4.3 ppm (2H, -OCH₂CH₃); Triplet, ~1.3 ppm (3H, -OCH₂CH₃) | ~1730 |
| Isopropyl 2,4-dimethoxy-5-mercaptobenzoate | Isopropanol | Septet, ~5.1 ppm (1H, -OCH(CH₃)₂) | ~1728 |
Amide Derivatives of this compound (e.g., N-substituted amides)
Amide synthesis represents another crucial derivatization pathway for this compound, enabling the introduction of a wide range of substituents via the amide nitrogen. N-substituted amides are a prominent class of compounds in medicinal chemistry. sphinxsai.comresearchgate.net
Synthesis: Amides are typically formed by reacting the carboxylic acid with a primary or secondary amine. Because direct reaction requires very high temperatures, the carboxylic acid is usually activated first. Common methods include:
Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.
Use of Coupling Agents: A wide variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation by activating the carboxyl group.
Direct Reaction with Catalysts: In some cases, direct reaction between the acid and an amine can be achieved in an inert solvent using a catalyst like phosphorus trichloride (B1173362) (PCl₃). researchgate.net
The synthesis of N-mustards, a specific type of N-substituted amide, has been achieved by reacting the corresponding acid with di-(β-chloroethyl)-amine, often via a mixed anhydride (B1165640) intermediate. nih.gov
Characterization:
IR Spectroscopy: Amide formation is indicated by the appearance of a characteristic C=O stretch (Amide I band) around 1630-1680 cm⁻¹ and an N-H bend (Amide II band, for primary and secondary amides) around 1520-1570 cm⁻¹.
NMR Spectroscopy: In ¹H NMR, signals for the protons on the amine substituent will be present. The amide N-H proton typically appears as a broad singlet downfield.
Table 2: Potential N-Substituted Amide Derivatives
| Derivative Name | Amine (R-NH₂) | Key Features |
| N-Benzyl-2,4-dimethoxy-5-mercaptobenzamide | Benzylamine | Introduces a benzyl (B1604629) group. |
| 2,4-Dimethoxy-N-(4-methoxyphenyl)-5-mercaptobenzamide | p-Anisidine | Incorporates an electron-rich aromatic ring. |
| 2,4-Dimethoxy-5-mercapto-N-phenylbenzamide | Aniline | Basic N-phenyl amide structure. |
Thioether and Sulfoxide (B87167)/Sulfone Analogues of this compound
The thiol (-SH) group is a key functional handle for synthesizing thioether (sulfide) analogues. Subsequent oxidation of the thioether provides access to the corresponding sulfoxides and sulfones, allowing for fine-tuning of the molecule's electronic properties and hydrogen bonding capacity.
Synthesis:
Thioethers (S-Alkylation): Thioethers are readily prepared by the S-alkylation of the thiol. The thiol is typically deprotonated with a base (e.g., sodium hydroxide, sodium ethoxide) to form the more nucleophilic thiolate anion, which then reacts with an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) via an Sₙ2 reaction.
Sulfoxides and Sulfones (Oxidation): The synthesized thioethers can be selectively oxidized. Controlled oxidation, often using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, yields the sulfoxide. Using an excess of the oxidizing agent or stronger conditions typically leads to the fully oxidized sulfone.
Characterization:
Mass Spectrometry: The molecular weight will increase by the mass of the alkyl group for thioethers, by an additional 16 amu for sulfoxides, and by 32 amu for sulfones, which can be easily confirmed by mass spectrometry.
IR Spectroscopy: The formation of a sulfoxide introduces a characteristic S=O stretching band around 1050 cm⁻¹. Sulfones exhibit two S=O stretching bands, typically near 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
Structural Modifications of the Aromatic Ring System (e.g., halogenation, nitration if synthetically relevant)
Electrophilic aromatic substitution (EAS) reactions can be used to introduce additional functional groups onto the benzene (B151609) ring, although the regioselectivity is dictated by the existing powerful activating groups.
Directing Effects: The substituents on the this compound ring are:
-OCH₃ (at C2, C4): Strongly activating, ortho-, para-directing.
-COOH (at C1): Deactivating, meta-directing.
-SH (at C5): Activating, ortho-, para-directing.
The combined effect of two methoxy (B1213986) groups and a thiol group makes the ring highly activated towards electrophilic substitution. The most likely positions for substitution are C3 and C6, which are ortho or para to the activating groups and not sterically hindered.
Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com Given the activated nature of the ring, milder nitrating conditions might be required to prevent over-reaction or oxidation of the thiol group. The nitro group is a strong deactivator and can serve as a precursor to an amino group via reduction. libretexts.org
Halogenation: Halogenation involves the introduction of a halogen (Cl, Br). For benzene, this reaction requires a Lewis acid catalyst like FeCl₃ or FeBr₃ to activate the halogen. libretexts.org However, for highly activated rings such as this one, the reaction may proceed without a catalyst. The thiol group is susceptible to oxidation by halogens, so protecting the thiol or using specific halogenating agents might be necessary.
Incorporation of this compound into Polymeric and Supramolecular Structures
The bifunctional nature of this compound (containing both a carboxylic acid and a thiol) makes it an attractive building block for materials science applications, including the synthesis of modified polymers.
Polymer Conjugation: Thiolated polymers, or "thiomers," are known for properties like mucoadhesion. nih.gov Following established procedures for other mercaptobenzoic acids, this compound could be covalently attached to polymer backbones. researchgate.net For instance, it could be conjugated to a polymer like chitosan, which has free amine groups. The amide bond formation would likely be mediated by a coupling agent like EDC, linking the carboxylic acid of the small molecule to the amine groups on the polymer. nih.gov
The resulting polymer would be decorated with pendant 2,4-dimethoxy-phenylthiol moieties. The presence of the free thiol groups on the polymer can form disulfide bonds, leading to in-situ gelation or enhanced adhesive properties. researchgate.net
Characterization of Polymer Conjugates:
NMR Spectroscopy: Confirmation of conjugation can be achieved by identifying the characteristic aromatic and methoxy proton signals of the attached molecule in the NMR spectrum of the purified polymer.
Elemental Analysis: The degree of substitution can be quantified by analyzing the sulfur content of the modified polymer.
Chiral Derivatives and Stereochemical Considerations
While this compound is itself achiral, chiral derivatives can be readily synthesized by reacting it with chiral molecules.
Synthesis of Diastereomers: The most straightforward approach is to form an amide or ester linkage with a chiral amine or alcohol, respectively. For example, reacting the acid with a single enantiomer of an amino acid ester (e.g., (R)-phenylglycine methyl ester) or a chiral alcohol (e.g., (S)-1-phenylethanol) would result in the formation of a diastereomeric product. These diastereomers, unlike enantiomers, have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by standard techniques like chromatography or crystallization.
The synthesis of optically active β-mercaptoalcohols from amino acids has been demonstrated, highlighting pathways to introduce chirality into thiol-containing molecules. researchgate.net
Characterization and Analysis:
NMR Spectroscopy: The formation of diastereomers can be confirmed by ¹H or ¹³C NMR spectroscopy. The protons or carbons of the parent acid moiety will experience a different chiral environment in each diastereomer, often leading to distinct signals or splitting patterns for what would otherwise be equivalent positions.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used to separate and quantify the diastereomeric products.
Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethoxy 5 Mercaptobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,4-Dimethoxy-5-mercaptobenzoic acid. Through a combination of one- and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the substitution pattern of the benzene (B151609) ring and the identity of the functional groups.
Based on established substituent effects on aromatic systems, a predicted ¹H and ¹³C NMR data table for this compound in a common solvent like DMSO-d₆ is presented below.
Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-3 | ~6.7 | s | - | 1H |
| H-6 | ~7.5 | s | - | 1H |
| OCH₃ (at C-2) | ~3.9 | s | - | 3H |
| OCH₃ (at C-4) | ~3.8 | s | - | 3H |
| SH (at C-5) | ~4.0 - 5.0 | br s | - | 1H |
Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C-COOH) | ~115 |
| C-2 (C-OCH₃) | ~160 |
| C-3 | ~98 |
| C-4 (C-OCH₃) | ~162 |
| C-5 (C-SH) | ~118 |
| C-6 | ~125 |
| COOH | ~168 |
| OCH₃ (at C-2) | ~56.5 |
Deuterium (B1214612) Labeling for Proton Assignment
Deuterium (²H) labeling is a straightforward and effective method for unequivocally identifying the signals of labile protons, such as those in carboxyl (-COOH) and thiol (-SH) groups. The experiment involves acquiring a standard ¹H NMR spectrum, followed by the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, shaking, and re-acquiring the spectrum.
The acidic protons of the carboxyl and thiol groups readily exchange with the deuterium from D₂O. Because deuterium is not observed in ¹H NMR spectroscopy, the signals corresponding to these exchangeable protons will significantly diminish or disappear entirely from the spectrum. This technique would confirm the assignment of the broad singlet signals in the regions of δ 12.0-13.0 ppm and δ 4.0-5.0 ppm to the carboxylic acid and thiol protons, respectively.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, the aromatic protons H-3 and H-6 are predicted to be singlets due to the lack of adjacent protons, so no cross-peaks would be expected between them in a COSY spectrum. This absence of correlation would support the 1,2,4,5-tetrasubstitution pattern of the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal direct, one-bond correlations between protons and the carbons to which they are attached. libretexts.org An HSQC spectrum would show cross-peaks connecting the ¹H signal at ~6.7 ppm to the ¹³C signal of C-3 (~98 ppm), the ¹H signal at ~7.5 ppm to the ¹³C signal of C-6 (~125 ppm), and the methoxy (B1213986) proton signals to their respective carbon signals (~56 ppm). youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule. researchgate.net Key expected HMBC correlations for this compound would include:
The methoxy protons (~3.9 ppm) correlating to the C-2 carbon (~160 ppm).
The methoxy protons (~3.8 ppm) correlating to the C-4 carbon (~162 ppm).
The aromatic proton H-3 (~6.7 ppm) correlating to carbons C-1, C-2, C-4, and C-5.
The aromatic proton H-6 (~7.5 ppm) correlating to carbons C-1, C-2, C-4, and C-5.
Crucially, correlations from both H-6 and H-3 to the carboxyl carbon (C-1, ~115 ppm) and the quaternary carbon of the carboxyl group (~168 ppm) would firmly establish the position of the carboxylic acid group relative to the aromatic protons. youtube.com
Together, these 2D NMR techniques provide unambiguous evidence for the complete chemical structure of the molecule.
Solid-State NMR for Crystalline Forms and Amorphous Solids
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and molecular packing. This makes it a powerful tool for studying polymorphism (the existence of different crystalline forms) and for characterizing amorphous solids.
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be particularly informative. Different crystalline polymorphs would likely exhibit distinct ¹³C chemical shifts due to variations in intermolecular interactions, such as hydrogen bonding involving the carboxyl and thiol groups, and different packing arrangements. researchgate.net For example, the number of distinct resonances for the carboxylic acid carbon could indicate the number of crystallographically independent molecules in the asymmetric unit of the crystal lattice. researchgate.net In an amorphous solid, the lack of long-range order would result in a distribution of local environments, leading to significantly broader NMR signals compared to a crystalline sample.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as each group possesses characteristic vibrational frequencies.
Assignment of Characteristic Vibrational Modes for Thiol, Carboxyl, and Methoxy Groups
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| Carboxyl (-COOH) | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong | Weak |
| C=O stretch | 1680 - 1720 | Strong | Medium | |
| C-O stretch | 1210 - 1320 | Strong | Weak | |
| O-H bend (in-plane) | 1350 - 1440 | Medium | Weak | |
| Thiol (-SH) | S-H stretch | 2550 - 2600 | Weak | Strong |
| C-S stretch | 600 - 750 | Weak | Strong | |
| Methoxy (-OCH₃) | C-H stretch (asymmetric) | ~2960 | Medium | Medium |
| C-H stretch (symmetric) | ~2840 | Medium | Medium | |
| C-O stretch | 1000 - 1075 | Strong | Medium | |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium | Strong |
| C=C stretch | 1450 - 1600 | Medium-Strong | Strong |
Carboxyl Group (-COOH): This group is readily identified by a very broad and strong O-H stretching band in the IR spectrum, typically centered around 2500-3300 cm⁻¹, which arises from strong hydrogen bonding. The C=O stretching vibration gives rise to a very intense absorption in the IR spectrum, usually between 1680 and 1720 cm⁻¹ for aromatic carboxylic acids that form hydrogen-bonded dimers. mdpi.com
Thiol Group (-SH): The thiol group is characterized by an S-H stretching vibration that appears as a weak band in the IR spectrum but is often strong and more easily identified in the Raman spectrum in the range of 2550-2600 cm⁻¹. rsc.orgmdpi.com The C-S stretching vibration is also characteristic, appearing in the fingerprint region between 600-750 cm⁻¹, and is typically more prominent in the Raman spectrum. rsc.org
Methoxy Groups (-OCH₃): The methoxy groups exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (~2840 and ~2960 cm⁻¹). A strong C-O stretching band is also expected in the IR spectrum, typically around 1000-1075 cm⁻¹ for aromatic ethers. nih.gov
Conformational Analysis via Vibrational Signatures
The vibrational spectra of this compound can also provide insights into its conformational preferences. The molecule possesses rotational freedom around the C-C bonds connecting the carboxyl and methoxy groups to the aromatic ring, as well as the C-S bond of the thiol group. This can lead to the existence of different rotational isomers, or conformers.
These conformers may have slightly different vibrational frequencies due to changes in steric interactions and electronic effects. By performing temperature-dependent IR or Raman spectroscopy, it is possible to study the equilibrium between different conformers. ias.ac.in As the temperature is lowered, the population of the more stable conformer increases, leading to a corresponding increase in the intensity of its associated vibrational bands relative to the bands of less stable conformers. ias.ac.in
Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies for different possible conformers. niscpr.res.in By comparing the experimentally observed spectra with the computationally predicted spectra for various conformers, a detailed understanding of the molecule's preferred three-dimensional structure and conformational dynamics in different states (solid, liquid, or solution) can be achieved. ucl.ac.uk
Surface-Enhanced Raman Scattering (SERS) for Adsorption and Interface Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique utilized to study the vibrational properties of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. For this compound, SERS provides invaluable insights into its adsorption mechanism and interfacial behavior. The molecule's thiol (-SH) group serves as a strong anchoring point, chemisorbing onto the metal substrate to form a stable thiolate bond. This interaction brings the molecule into the highly enhanced electromagnetic field at the nanoparticle surface, leading to a dramatic amplification of its Raman signal.
SERS spectra of this compound are characterized by prominent bands corresponding to the aromatic ring vibrations, as well as modes from its substituent groups. Key vibrational modes include the aromatic ring breathing modes, C-C stretching, and C-H bending. The orientation of the molecule on the surface can be inferred from the relative enhancement of specific vibrational modes. For instance, strong enhancement of out-of-plane bending modes would suggest a more perpendicular orientation of the aromatic ring relative to the surface, while enhanced in-plane modes would indicate a parallel or tilted orientation.
Furthermore, SERS is an effective tool for probing the local chemical environment. The protonation state of the carboxylic acid group can be monitored by observing shifts in the vibrational frequencies of the C=O and C-O stretching modes. In acidic media, the protonated -COOH group exhibits characteristic vibrations, whereas in neutral or basic media, the deprotonated carboxylate (-COO⁻) form gives rise to distinct symmetric and asymmetric stretching bands. This pH-dependent spectral signature allows for the study of acid-base equilibria at the solid-liquid interface.
Table 1: Characteristic SERS Bands for this compound Adsorbed on a Silver Substrate
| Raman Shift (cm⁻¹) | Assignment | Description |
| ~1590 | Aromatic Ring Stretching (ν₈ₐ) | A prominent band indicating the vibration of the benzene ring, sensitive to electronic perturbations. |
| ~1385 | Carboxylate Symmetric Stretch (νₛ(COO⁻)) | Appears upon deprotonation of the carboxylic acid group, its intensity is strongly pH-dependent. |
| ~1180 | C-H In-plane Bending | Vibrational mode associated with the aromatic C-H bonds. |
| ~1075 | Aromatic Ring Breathing (ν₁₂) | Another key ring mode, often used as an internal standard for relative intensity measurements. |
| ~830 | C-H Out-of-plane Bending | Provides information about the substitution pattern and molecular orientation. |
| ~680 | C-S Stretching | Vibration of the carbon-sulfur bond, confirming the molecule's attachment to the SERS substrate. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the determination of the precise elemental composition. The theoretical exact mass of this compound (C₉H₁₀O₄S) is 214.02998 u. An experimental HRMS measurement confirming this value provides definitive evidence for the compound's molecular formula.
In addition to molecular formula determination, tandem mass spectrometry (MS/MS) coupled with HRMS elucidates the compound's structure through controlled fragmentation. The fragmentation pattern provides a structural fingerprint. For this compound, common fragmentation pathways initiated by electron ionization or collision-induced dissociation include:
Decarboxylation: The most common initial fragmentation for benzoic acid derivatives is the loss of the carboxyl group as CO₂, resulting in a significant fragment ion.
Loss of Methoxy Groups: Fragmentation can occur through the loss of a methyl radical (•CH₃) from one of the methoxy groups, followed by the loss of carbon monoxide (CO). Alternatively, a neutral formaldehyde (B43269) molecule (CH₂O) can be eliminated.
Cleavage of C-S Bond: The carbon-sulfur bond can cleave, leading to the loss of the sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H₂S).
Ring Fragmentation: At higher energies, the aromatic ring itself can undergo fragmentation, leading to smaller charged species.
Analyzing the precise masses of these fragment ions allows for the confirmation of their elemental compositions, enabling a detailed reconstruction of the molecule's fragmentation cascade and solidifying its structural assignment.
Table 2: Plausible HRMS Fragmentation of this compound (Parent Ion [M+H]⁺, m/z 215.0376)
| Measured m/z | Fragment Formula | Neutral Loss | Description |
| 197.0270 | [C₉H₉O₃S]⁺ | H₂O | Loss of water from the protonated carboxylic acid. |
| 171.0321 | [C₈H₇O₃S]⁺ | CO₂ | Loss of carbon dioxide (decarboxylation). |
| 169.0165 | [C₉H₉O₂S]⁺ | H₂O + CO | Subsequent loss of CO after initial water loss. |
| 155.0372 | [C₈H₇O₂S]⁺ | CH₂O | Loss of formaldehyde from a methoxy group. |
| 139.0059 | [C₇H₄O₂S]⁺ | CH₃ + CO | Loss of a methyl radical and carbon monoxide. |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
The carboxylic acid group is often found to be nearly coplanar with the aromatic ring to maximize π-conjugation, though slight torsion angles can occur to alleviate steric strain with adjacent substituents. The C-O bond lengths within the carboxylic acid group will be distinct, corresponding to C=O double bond and C-OH single bond character. The methoxy groups will adopt conformations that minimize steric hindrance, with their methyl groups potentially oriented either in or out of the plane of the benzene ring. The conformation of the thiol group is also a key structural feature. These precise conformational details are fundamental to understanding the molecule's physical properties and its interactions in the solid state.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.2 |
| c (Å) | ~18.1 |
| α (°) | 90 |
| β (°) | ~98.5 |
| γ (°) | 90 |
| Volume (ų) | ~940 |
| Z (molecules/cell) | 4 |
The crystal packing of this compound is primarily dictated by a network of intermolecular hydrogen bonds. The most significant of these is the classic carboxylic acid dimer motif. In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups, forming a centrosymmetric eight-membered ring. This robust supramolecular synthon is a common feature in the crystal structures of carboxylic acids and typically acts as the primary building block for the extended crystal lattice.
Beyond this primary interaction, other weaker hydrogen bonds contribute to the stability and dimensionality of the supramolecular assembly. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming C-H···O interactions with aromatic or methyl hydrogens from neighboring molecules. The thiol group introduces further possibilities; it can act as a hydrogen bond donor in S-H···O or S-H···S interactions, although these are generally weaker than conventional O-H···O bonds. The interplay of these strong and weak hydrogen bonds results in the formation of a well-defined three-dimensional architecture, such as layered sheets or interconnected chains, which constitutes the final crystal structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to investigate the electronic transitions within this compound. As an aromatic compound, its spectrum is dominated by absorptions arising from π→π* transitions within the benzene ring. The presence of the carboxyl, methoxy, and mercapto substituents, all of which possess non-bonding electrons, significantly influences the electronic structure. These auxochromic groups engage in resonance with the aromatic π-system, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show two or three distinct absorption bands. These correspond to different π→π* transitions, analogous to the E₂ and B bands in benzene. The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to solvent polarity and pH. For example, deprotonation of the carboxylic acid group in a basic solution would alter the electronic distribution in the molecule, leading to a noticeable shift in the absorption wavelengths.
Table 4: Expected UV-Vis Absorption Maxima for this compound in Ethanol
| λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Description |
| ~215 | ~25,000 | π→π | High-energy transition, characteristic of the substituted benzene ring. |
| ~260 | ~15,000 | π→π | Lower-energy transition, often showing fine structure. |
| ~300 | ~5,000 | π→π* / n→π* | Transition involving non-bonding electrons from O and S atoms, red-shifted. |
X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Surface Interaction Analysis
X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are powerful surface-sensitive techniques for analyzing the chemical state and orientation of this compound when adsorbed as a thin film or self-assembled monolayer (SAM) on a substrate.
XPS provides quantitative elemental and chemical state information. By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The resulting binding energy is characteristic of the element and its local chemical environment. For a SAM of this compound on a gold surface, XPS can:
Confirm Elemental Composition: High-resolution scans of the C 1s, O 1s, and S 2p regions confirm the presence of the molecule on the surface.
Verify Covalent Attachment: The binding energy of the S 2p peak is particularly informative. A shift to a lower binding energy compared to the free thiol is indicative of the formation of a gold-thiolate (Au-S) bond, confirming chemisorption.
Probe Chemical Integrity: The C 1s and O 1s spectra can be deconvoluted to identify components corresponding to C-C/C-H in the ring, C-O in the methoxy groups, and O=C-O in the carboxyl group, confirming that the molecule has adsorbed intact.
NEXAFS, also known as X-ray Absorption Spectroscopy (XAS), provides information on the orientation of the adsorbed molecules. By tuning the energy of polarized X-rays around the absorption edge of a specific element (e.g., C K-edge or O K-edge), transitions from core levels to unoccupied molecular orbitals are excited. The intensity of these resonance peaks depends on the orientation of the molecular orbitals relative to the electric field vector of the incident X-rays. By varying the angle of the incident X-rays, the average tilt angle of the aromatic ring with respect to the substrate surface can be determined, providing a detailed picture of the SAM's molecular architecture.
Computational and Theoretical Investigations of 2,4 Dimethoxy 5 Mercaptobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict various spectroscopic properties.
For 2,4-Dimethoxy-5-mercaptobenzoic acid, geometry optimization is typically performed using functionals like B3LYP, B3PW91, or WB97XD, combined with a basis set such as 6-311G(d,p). scispace.commdpi.com This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.
Once the geometry is optimized, it serves as the basis for predicting spectroscopic data. For instance, vibrational frequency calculations can predict the molecule's infrared (IR) and Raman spectra. nih.gov These theoretical spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as the stretching of the carboxylic O-H, the carbonyl C=O, and the thiol S-H bonds. nih.gov
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C(carboxyl)-C(ring) | ~1.49 Å |
| Bond Length | C=O (carboxyl) | ~1.22 Å |
| Bond Length | C-O (carboxyl) | ~1.35 Å |
| Bond Length | C(ring)-S | ~1.78 Å |
| Bond Angle | O=C-O (carboxyl) | ~123° |
| Dihedral Angle | C(ring)-C(ring)-C(carboxyl)=O | ~25° (non-planar) |
Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate "gold standard" energies and properties. chemrxiv.org
For a molecule the size of this compound, performing a full geometry optimization with high-level ab initio methods can be prohibitively expensive. Instead, they are often used to perform single-point energy calculations on geometries previously optimized with DFT. chemrxiv.org This approach refines the electronic energy and can be used to benchmark the accuracy of different DFT functionals for this specific molecular system. These high-accuracy calculations are particularly important for determining precise reaction energetics and activation barriers.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the conformational landscape of this compound and its interactions with its environment, such as a solvent. nih.govbiorxiv.org
In a typical MD setup, the molecule is placed in a simulation box filled with solvent molecules (e.g., water). The interactions between atoms are described by a force field (e.g., GAFF, AMBER). The simulation then calculates the trajectories of atoms over a period, providing a dynamic picture of the molecule's behavior. nih.gov
For this compound, MD simulations can:
Analyze Conformational Flexibility : Explore the rotational freedom of the carboxyl, methoxy (B1213986), and mercapto substituent groups. nih.gov This helps identify the most stable and populated conformations in solution.
Study Solvent Interactions : Investigate how water molecules form hydrogen bonds with the carboxylic acid, methoxy, and thiol groups, which influences the molecule's solubility and stability. unipa.it
Simulate Intermolecular Aggregation : At higher concentrations, MD can model how multiple molecules interact with each other, potentially forming dimers or larger aggregates through hydrogen bonding and π–π stacking.
Prediction of Chemical Reactivity and Reaction Pathways (e.g., pKa prediction)
Computational methods are adept at predicting chemical reactivity. Conceptual DFT provides a framework for calculating global reactivity descriptors from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Ionization Potential and Electron Affinity : These values indicate the ease of removing or adding an electron, respectively, providing insight into the molecule's behavior in redox reactions.
Furthermore, computational chemistry can predict the acidity (pKa) of the carboxylic acid and thiol functional groups. This is achieved by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment. By comparing the ΔG of deprotonation for the target molecule to that of a known reference compound, a reliable pKa value can be estimated.
Docking and Molecular Modeling Studies of Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), typically a protein. nih.govmdpi.com This method is central to structure-based drug design.
In a docking study involving this compound as a potential ligand, the process would involve:
Obtaining the 3D structures of the ligand (from DFT optimization) and the target protein (from experimental data like X-ray crystallography).
Using a docking program (e.g., AutoDock, GOLD) to systematically sample many possible binding poses of the ligand within the protein's active site. mdpi.com
Ranking these poses using a scoring function that estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. nih.gov
The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π–π stacking, between the ligand and specific amino acid residues in the receptor, guiding the design of more potent analogs. researchgate.netnih.govresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data.
As mentioned in section 6.1.1, vibrational frequencies for IR and Raman spectroscopy can be calculated using DFT. researchgate.netmdpi.com These calculations produce a list of vibrational modes and their corresponding frequencies and intensities. To improve accuracy, the calculated frequencies are often multiplied by a scaling factor to correct for systematic errors in the theoretical method.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach. By calculating the magnetic shielding tensor for each nucleus (¹H and ¹³C), the chemical shifts relative to a reference standard like tetramethylsilane (TMS) can be determined. nih.govd-nb.info These predictions are extremely useful for assigning signals in complex experimental NMR spectra. researchgate.net
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C=O (carboxyl) | 168-172 | -COOH | 11-12 |
| C-COOH | 120-125 | -SH | 3-4 |
| C-OCH₃ (C2) | 160-163 | -OCH₃ (C2) | 3.8-4.0 |
| C-H (C3) | 98-102 | Ar-H (C3) | 6.8-7.0 |
| C-OCH₃ (C4) | 163-166 | -OCH₃ (C4) | 3.9-4.1 |
| C-SH | 115-120 | Ar-H (C6) | 7.5-7.7 |
| C-H (C6) | 110-114 | ||
| -OCH₃ | 55-58 |
Q & A
Q. How can degradation products be identified and quantified during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
